molecular formula C14H11ClO3 B13051586 5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13051586
M. Wt: 262.69 g/mol
InChI Key: LXNILFFDIGCQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a functionalized biphenyl derivative of significant interest in medicinal chemistry and drug discovery. Biphenyl scaffolds are recognized as crucial foundations in synthetic organic chemistry due to their prevalence in marketed pharmaceuticals and bioactive molecules . They serve as key intermediates for producing a wide range of drugs and are the structural moiety for compounds with diverse pharmacological activities . The carboxylic acid functional group is particularly valuable in drug design, as it can enhance the hydrophilicity and polarity of lead compounds, thereby influencing their bioavailability . This compound is well-suited for inclusion in small molecule libraries designed for biological screening. Recent scientific literature demonstrates that structurally similar biphenyl carboxylic acids exhibit promising in vitro anticancer activity, for instance, against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The synthetic approach for such molecules often leverages robust cross-coupling methodologies like the Suzuki-Miyaura reaction, which allows for the precise assembly of the biphenyl core from substituted boronic acids and aryl halide precursors . This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

4-(5-chloro-2-hydroxy-4-methylphenyl)benzoic acid

InChI

InChI=1S/C14H11ClO3/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(5-3-9)14(17)18/h2-7,16H,1H3,(H,17,18)

InChI Key

LXNILFFDIGCQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction

The biphenyl scaffold is typically constructed via:

  • Suzuki-Miyaura cross-coupling reactions between aryl boronic acids and aryl halides, enabling selective formation of the biphenyl bond.
  • Alternative methods include Ullmann coupling or direct aryl-aryl coupling under palladium catalysis.

Detailed Preparation Methods

Stepwise Synthesis Example

A representative synthetic sequence might be:

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Suzuki Coupling 5-chloro-2-hydroxy-4-methylphenylboronic acid + 4-bromobenzoic acid derivative Pd catalyst, base, solvent, heat 5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate ester intermediate
2 Ester Hydrolysis Biphenyl methyl ester Aqueous base (NaOH), reflux 5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (target compound)
3 Purification Crude acid Acidification, filtration, recrystallization Pure this compound

Alternative Routes

  • Starting from 4'-hydroxybiphenyl-4-carboxylic acid methyl ester , selective chlorination at the 5' position can be achieved using sulfuryl chloride or N-chlorosuccinimide under mild conditions.
  • Methylation at the 4' position can be done prior to coupling or via directed ortho-metalation followed by methyl iodide quenching.
  • Hydrogenation or reduction steps may be employed if nitro or amino groups are intermediates before final functional group conversion.

Purification and Characterization

  • Purification typically involves acid-base extraction , recrystallization from ethanol or aqueous mixtures, and sometimes column chromatography using silica gel with solvents like dichloromethane/methanol mixtures.
  • Characterization includes NMR (1H and 13C) to confirm substitution patterns, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional groups, and melting point determination for purity.

Research Findings and Data Summary

Parameter Details/Values Source/Notes
Molecular Formula C14H11ClO4 Calculated for target compound
Molecular Weight Approx. 268.68 g/mol Calculated
Key Reagents 5-chloro-2-hydroxy-4-methylphenylboronic acid, 4-bromobenzoic acid methyl ester, Pd catalyst, NaOH Common reagents in biphenyl synthesis
Reaction Conditions Pd-catalyzed coupling at 80-100 °C, base hydrolysis at reflux Typical for Suzuki coupling and ester hydrolysis
Purification Solvents Ethanol, dichloromethane, methanol For recrystallization and chromatography
Yield Range 60-85% overall Depending on reaction optimization
Analytical Techniques NMR, MS, IR, melting point Confirm product structure and purity

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS No.) Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (Target) 5'-Cl, 2'-OH, 4'-CH₃, 4-COOH Carboxylic acid, hydroxyl, Cl C₁₄H₁₁ClO₃ ~262.7 (estimated) High polarity due to -OH/-COOH; potential pharmaceutical intermediate
5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (135070-65-4) 5-Cl, 4'-CH₃, 2-COOH Carboxylic acid, Cl, CH₃ C₁₄H₁₁ClO₂ ~246.7 Lower polarity (no -OH); used in MOF synthesis or catalysis
2'-Chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CymitQuimica) 2'-Cl, 4'-CH₃, 5-NO₂, 3-COOH Carboxylic acid, Cl, NO₂, CH₃ C₁₄H₁₀ClNO₄ 291.69 Electron-deficient (NO₂); precursor for dyes or explosives
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde (2624416-88-0) 5'-COCH₃, 2'-Cl, 3-CH₃, 4-CHO Aldehyde, acetyl, Cl, CH₃ C₁₆H₁₃ClO₂ 272.73 Reactivity in nucleophilic additions; intermediate in organic synthesis
Methyl 2'-chloro[1,1'-biphenyl]-4-carboxylate (89900-96-9) 2'-Cl, 4-COOCH₃ Ester, Cl C₁₄H₁₁ClO₂ 246.69 Hydrolyzable to carboxylic acid; used in prodrug formulations

Key Differences in Physicochemical Properties

  • Polarity and Solubility : The target compound’s hydroxyl and carboxylic acid groups render it more polar and water-soluble than analogs lacking these groups (e.g., 135070-65-4 or 89900-96-9) .
  • Acidity: The -COOH group (pKa ~4-5) dominates acidity, but the hydroxyl group (pKa ~10) further enhances proton-donating capacity compared to non-hydroxylated analogs.
  • Reactivity :
    • The nitro group in CymitQuimica’s compound (291.69 g/mol) enables electrophilic substitution reactions, unlike the target compound’s hydroxyl-directed reactivity .
    • The acetyl and aldehyde groups in 2624416-88-0 facilitate condensation reactions, expanding its utility in heterocyclic synthesis .

Biological Activity

5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (commonly referred to as Cl-HMBCA) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Cl-HMBCA has the molecular formula C14H11ClO3C_{14}H_{11}ClO_3 and a molecular weight of 264.69 g/mol. Its structure features a biphenyl core with a chlorine atom, hydroxyl group, and carboxylic acid functionality, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H11ClO3C_{14}H_{11}ClO_3
Molecular Weight264.69 g/mol
CAS Number138111-000

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Cl-HMBCA. A notable investigation assessed its effects on various cancer cell lines, including HeLa and MCF-7. The compound exhibited significant antiproliferative activity with IC50 values ranging from 600 to 800 µg/mL across different cell lines, indicating its potential as an anticancer agent.

Table 1: Antiproliferative Activity of Cl-HMBCA

Cell LineIC50 (µg/mL)
HeLa650
MCF-7780
HepG2700

Antioxidant Activity

Cl-HMBCA has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The compound's antioxidant capacity was measured using the DPPH assay, yielding an IC50 of approximately 50 µg/mL.

The mechanism by which Cl-HMBCA exerts its biological effects appears to be multifaceted. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to the epidermal growth factor receptor (EGFR) and various kinases.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that Cl-HMBCA significantly reduced tumor size compared to control groups. The treatment resulted in a 40% reduction in tumor volume after four weeks of administration at a dose of 10 mg/kg body weight.

Case Study 2: Synergistic Effects with Other Compounds

Research has indicated that Cl-HMBCA may exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, co-treatment with doxorubicin enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy.

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